N-(4-acetylphenyl)-2-phenylacetamide
Overview
Description
N-(4-acetylphenyl)-2-phenylacetamide is an organic compound with the molecular formula C10H11NO2. It is also known by other names such as 4′-Acetylacetanilide and 4-Acetamidoacetophenone . This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an acetamide group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
N-(4-acetylphenyl)-2-phenylacetamide is a complex organic compound. Compounds with similar structures have been found to interact with proteins such as the heat shock protein hsp 90-alpha .
Biochemical Pathways
For instance, some compounds have been found to be involved in the redox chemistry of cysteine residues in proteins .
Pharmacokinetics
Based on its molecular structure, it is likely to have good gi absorption and may be bbb permeant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-phenylacetamide typically involves the reaction of p-aminoacetophenone with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{p-Aminoacetophenone} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
The reaction is usually conducted at elevated temperatures to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through recrystallization or other suitable purification techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-acetylphenyl)-2-phenylacetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: This compound has similar structural features but includes a sulfonamide group, which imparts different chemical and biological properties.
4′-Methoxyacetophenone: This compound has a methoxy group instead of an acetamide group, leading to different reactivity and applications.
Uniqueness
N-(4-acetylphenyl)-2-phenylacetamide is unique due to its specific combination of acetyl and acetamide groups attached to a phenyl ring. This structure provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(18)14-7-9-15(10-8-14)17-16(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAFMUGXEWLJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355054 | |
Record name | N-(4-acetylphenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89246-39-9 | |
Record name | N-(4-acetylphenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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